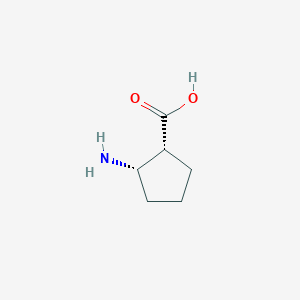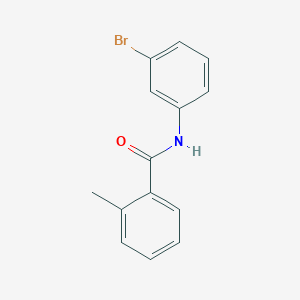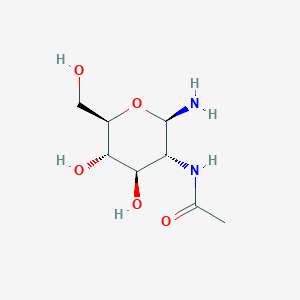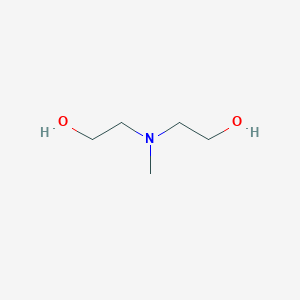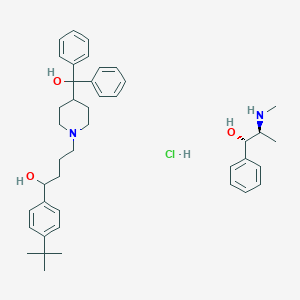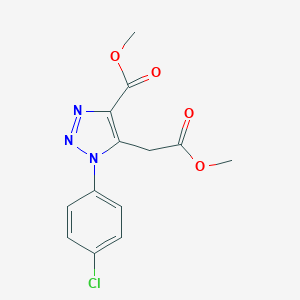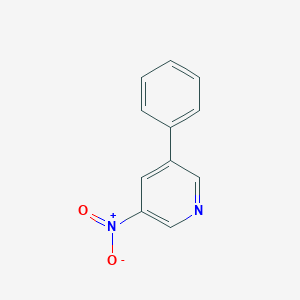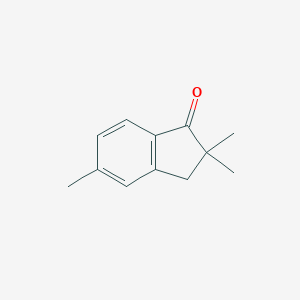
2,2,5-Trimethylindan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5-Trimethylindan-1-one is a chemical compound that belongs to the family of indanones. It is widely used in scientific research, particularly in the field of medicinal chemistry. This compound has gained significant attention due to its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2,2,5-Trimethylindan-1-one is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the MAPK/ERK and NF-κB pathways. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemische Und Physiologische Effekte
2,2,5-Trimethylindan-1-one has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are important factors in the development of various diseases. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,2,5-Trimethylindan-1-one in lab experiments is its unique chemical structure, which allows for the development of novel therapeutic agents. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 2,2,5-Trimethylindan-1-one. One potential area of research is the development of new therapeutic agents based on its chemical structure. Another area of research is the investigation of its potential as a treatment for various diseases, including neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 2,2,5-Trimethylindan-1-one can be achieved through various methods, including the Friedel-Crafts alkylation reaction and the Pd-catalyzed cyclization of 2-(2'-alkenylphenyl)-1,3-dithiolanes. The most common method involves the condensation of 2,3-dimethylphenylacetic acid with acetic anhydride in the presence of sulfuric acid.
Wissenschaftliche Forschungsanwendungen
2,2,5-Trimethylindan-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to have potential as a treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
CAS-Nummer |
124688-08-0 |
|---|---|
Produktname |
2,2,5-Trimethylindan-1-one |
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2,2,5-trimethyl-3H-inden-1-one |
InChI |
InChI=1S/C12H14O/c1-8-4-5-10-9(6-8)7-12(2,3)11(10)13/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
LYDRNCBZNRJMPK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=O)C(C2)(C)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=O)C(C2)(C)C |
Synonyme |
2,3-DIHYDRO-2,2,5-TRIMETHYL-1H-INDEN-1-ONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




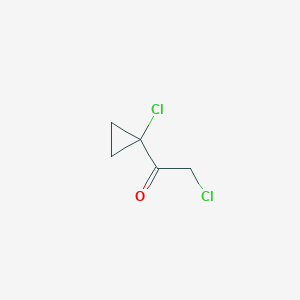

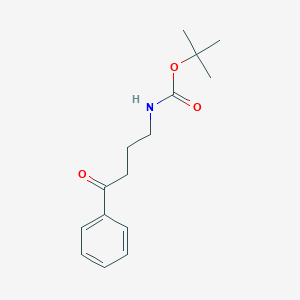
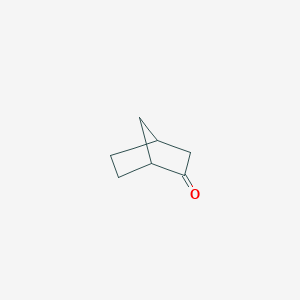
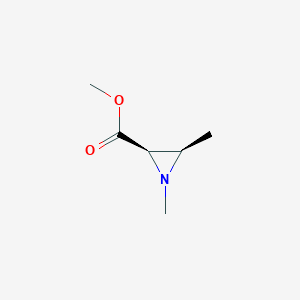
![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)
